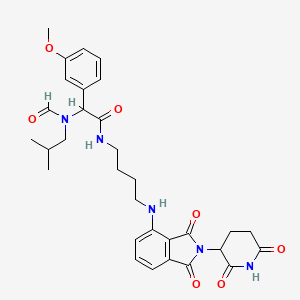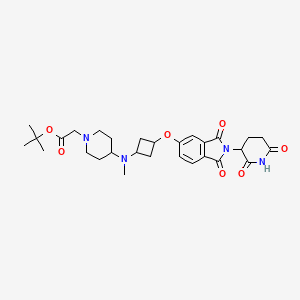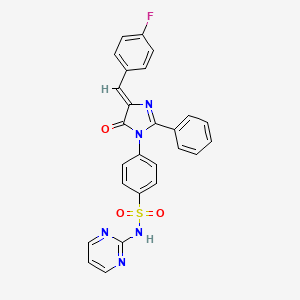![molecular formula C25H26ClN3O B12378128 (RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)
(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of GRT2932Q involves several steps and specific reaction conditions. The compound is typically synthesized through a series of organic reactions that include the formation of key intermediates and their subsequent transformation into the final product . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed .
化学反応の分析
GRT2932Q undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
GRT2932Q has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool compound to study the properties and functions of the ORL1 receptor.
Biology: It is used in cellular and molecular biology research to investigate the signaling pathways and physiological roles of the ORL1 receptor.
Medicine: It is used in pharmacological research to develop new therapeutic agents targeting the ORL1 receptor.
Industry: It is used in the development of new materials and chemical processes.
作用機序
GRT2932Q exerts its effects by binding to the ORL1 receptor, which is a G protein-coupled receptor involved in various physiological processes . Upon binding, GRT2932Q activates the receptor, leading to the initiation of intracellular signaling pathways that mediate its effects . The specific molecular targets and pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of protein kinase A (PKA) and other downstream effectors .
類似化合物との比較
GRT2932Q is unique compared to other similar compounds due to its nonpeptidic nature and specific agonistic activity towards the ORL1 receptor . Similar compounds include:
Nociceptin: A peptide agonist of the ORL1 receptor.
Ro 64-6198: A nonpeptidic agonist of the ORL1 receptor with different chemical properties.
J-113397: An antagonist of the ORL1 receptor used for comparative studies.
特性
分子式 |
C25H26ClN3O |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
8-(1,2-dihydroacenaphthylen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C25H25N3O.ClH/c29-24-25(28(17-26-24)20-9-2-1-3-10-20)12-14-27(15-13-25)22-16-19-8-4-6-18-7-5-11-21(22)23(18)19;/h1-11,22H,12-17H2,(H,26,29);1H |
InChIキー |
CTPVGIUCSWWLNA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)C4CC5=CC=CC6=C5C4=CC=C6.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


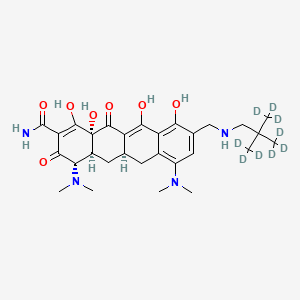
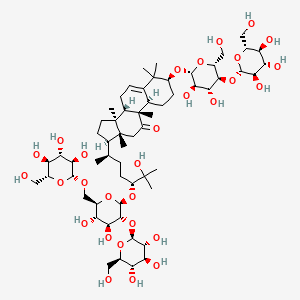

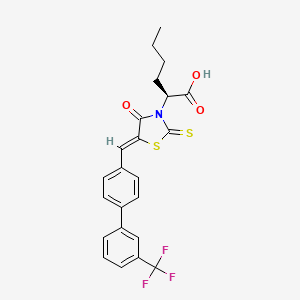

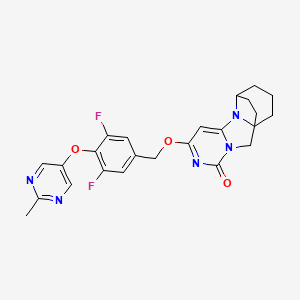
![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)
